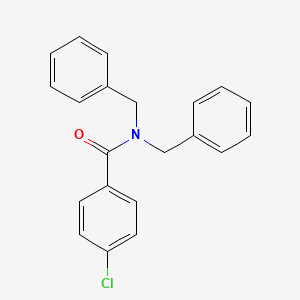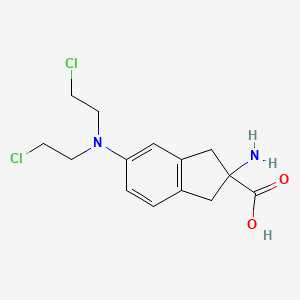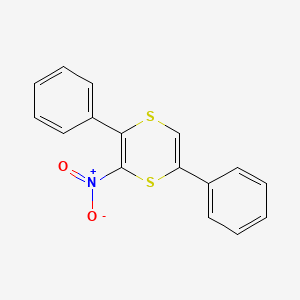
(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide is a chemical compound known for its unique structure and properties It belongs to the class of dithiin derivatives, which are characterized by a six-membered ring containing two sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-diphenyl-1,4-dithiin with hydroxylamine-O-sulfonic acid in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and proteins, affecting their function. It may also participate in redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but its ability to modulate biological activity makes it a compound of interest.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Nitro-2,5-diphenyl-1,4-dithiin
- 5-Bromo-3,6-diphenyl-1,4-dithiin-2-yl(hydroxy)azane oxide
Uniqueness
(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide is unique due to its specific substitution pattern and the presence of both hydroxyl and azane oxide functional groups. This combination imparts distinct chemical and biological properties, differentiating it from other dithiin derivatives.
Propiedades
Número CAS |
6317-72-2 |
|---|---|
Fórmula molecular |
C16H11NO2S2 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
3-nitro-2,5-diphenyl-1,4-dithiine |
InChI |
InChI=1S/C16H11NO2S2/c18-17(19)16-15(13-9-5-2-6-10-13)20-11-14(21-16)12-7-3-1-4-8-12/h1-11H |
Clave InChI |
FFCLAVOZKABAOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=C(S2)[N+](=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


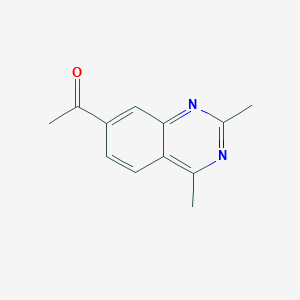


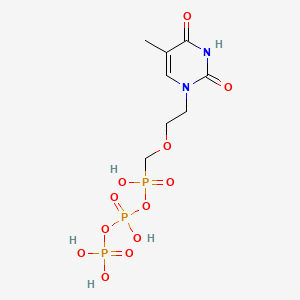


![2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B12787938.png)


